2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-15-21(19-9-6-12-30-19)16(2)26(25-15)11-10-24-20(27)14-28-18-8-5-7-17-13-23(3,4)29-22(17)18/h5-9,12H,10-11,13-14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTXJUHCFOWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : 286.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties :
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Compounds with similar structures have been reported to exhibit antimicrobial activity against various pathogens.
The mechanism of action for this compound involves its interaction with specific molecular targets that modulate biochemical pathways. The following mechanisms have been proposed:
- IDO Inhibition : By inhibiting IDO, the compound may enhance T-cell responses against tumors, leading to increased anti-tumor activity.
- Receptor Modulation : The thiophene moiety may interact with various receptors in the central nervous system, contributing to its neuroprotective effects .
Table 1: Summary of Biological Activities
Case Study: IDO Inhibition
A study conducted on structurally similar compounds demonstrated significant inhibition of IDO activity in vitro. The results indicated that these compounds could enhance the effectiveness of existing cancer therapies by improving immune response.
Case Study: Neuroprotective Mechanisms
In a model of neurodegeneration, benzofuran derivatives were shown to reduce oxidative stress and improve neuronal survival rates. This suggests potential applications in treating neurodegenerative diseases .
Scientific Research Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions.
- Functionalization : Introduction of the pyrazole and acetamide groups through nucleophilic substitutions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Industrial Production Methods
For large-scale production, optimized reaction conditions are essential. Microwave-assisted synthesis may be utilized to enhance yield and reduce reaction times.
Therapeutic Applications
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Potential applications in reducing inflammation have been suggested based on structural similarities with known anti-inflammatory agents.
Anticancer Activity
A study involving related compounds demonstrated significant tumor growth inhibition in xenograft models, indicating potential therapeutic benefits for this compound in cancer treatment.
Antimicrobial Effects
Research on structurally similar compounds revealed notable antimicrobial activity against bacterial strains, suggesting that this compound may also possess similar properties.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling of dihydrobenzofuran and pyrazole-thiophene moieties : Requires nucleophilic substitution or palladium-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) .
- Acetamide bond formation : Typically achieved via activation of the carboxylic acid group (e.g., using HATU or EDC) followed by reaction with the amine-containing intermediate .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures . Key conditions include temperature control (0–80°C), anhydrous solvents (e.g., DMF, THF), and catalysts like DMAP .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integration (e.g., dihydrobenzofuran protons at δ 1.5–2.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and monitors reaction progress .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .
Q. How can common side reactions during synthesis be mitigated?
- Oxidation of dihydrobenzofuran : Use antioxidants like BHT or conduct reactions under inert atmospheres .
- Thiophene ring sulfonation : Avoid strong acids; employ mild acidic conditions (e.g., acetic acid) .
- Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for acetamide coupling) and use scavengers (e.g., polymer-bound isocyanate) .
Advanced Research Questions
Q. What strategies optimize reaction yields and scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for coupling efficiency .
- Flow Chemistry : Continuous-flow systems reduce reaction times and improve heat transfer for exothermic steps (e.g., thiophene functionalization) .
- Statistical Modeling : Partial least squares (PLS) regression correlates solvent polarity (logP) with yield outcomes .
Q. How can solubility and stability challenges be addressed in formulation studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .
- Stability Assessment : Accelerated degradation studies under varying pH (1–9) and temperature (25–60°C) with HPLC monitoring .
- Lyophilization : For long-term storage, lyophilize in sucrose or mannitol matrices .
Q. What structural analogs inform structure-activity relationship (SAR) studies?
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| Pyrazole-thiophene derivative | Replacement of dihydrobenzofuran with benzodioxole | Antiviral (IC₅₀ = 2.1 µM) | |
| Triazolopyrimidine analog | Substitution of acetamide with triazole | Anticancer (GI₅₀ = 5.8 µM) | |
| SAR insights suggest the dihydrobenzofuran moiety enhances metabolic stability, while the thiophene group improves target binding . |
Q. How to resolve contradictions in reported biological activity data?
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use positive controls (e.g., doxorubicin) .
- Target Selectivity : Conduct kinase profiling or proteome-wide screens to identify off-target effects .
- Metabolite Interference : Use LC-MS/MS to quantify parent compound vs. metabolites in bioactivity assays .
Q. What computational methods predict target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
